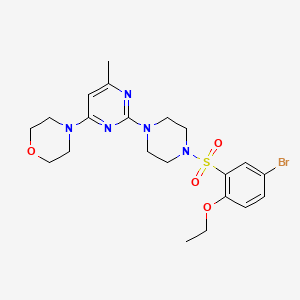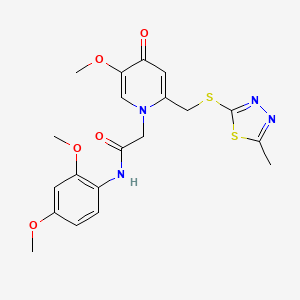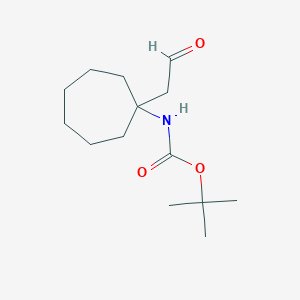![molecular formula C21H29N3O5 B2595142 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide CAS No. 896350-69-9](/img/structure/B2595142.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemotherapeutic Potential
Studies have shown that compounds similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide exhibit potential as anti-cancer agents. For instance, derivatives containing heterocyclic, alicyclic, or aromatic moieties have demonstrated cytotoxicity against cancer cell lines such as HeLa. These derivatives, including (E)-acetophenone O-2-morpholinoethyl oxime, have been identified for their specific toxicity against different cancer cells and are recognized for their good absorption and permeation characteristics, suggesting their relevance in chemotherapy (Kosmalski et al., 2022).
Neuroreceptor Interaction
Research indicates that compounds structurally related to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide can interact with neuroreceptors. For instance, studies on dopaminergic tetrahydroisoquinolines, substituted in the C ring with similar morpholino groups, have shown affinity for D2 dopamine receptors. These findings highlight the potential application of such compounds in neurological studies or therapies (Andreu et al., 2002).
Regulation of Intracellular Ca2+ Concentration
Compounds like 2-(4-morpholino)ethyl-1-phenylcyclohexane-1-carboxylate hydrochloride, similar in structure to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide, have shown to modulate Ca2+ signaling in cells. This highlights their potential application in the study of calcium signaling pathways, which are crucial in various cellular processes (Hayashi, Maurice, & Su, 2000).
Development of New Anticancer Drugs
The structural optimization and analysis of compounds akin to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide have led to the discovery of new anticancer drugs. For example, the study of 2-(N-cyclicamino)chromone derivatives has provided insights into designing novel anticancer drugs based on their tumor-specificity and cytotoxicity against human oral squamous cell carcinoma cell lines (Shi et al., 2018).
Radioactive Labeling for Medical Imaging
Compounds like 4-iodo-N-(2-morpholinoethyl)benzamide, structurally related to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide, have been used in radioactive labeling for medical imaging. This application is significant in the field of nuclear medicine and biology for diagnostic purposes (Tsopelas, 1999).
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c25-20(21(26)23-16-4-2-1-3-5-16)22-13-17(24-8-10-27-11-9-24)15-6-7-18-19(12-15)29-14-28-18/h6-7,12,16-17H,1-5,8-11,13-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQPKXNVHLMZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{2-[(3-nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate](/img/structure/B2595059.png)
![3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile](/img/structure/B2595062.png)
![(E)-4-(Dimethylamino)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2595064.png)


![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2595067.png)

![3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2595072.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)
![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2595078.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)
